molecular formula C20H29BClNO4 B12989824 N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12989824
M. Wt: 393.7 g/mol
InChI Key: ONEFPWRQPJYXIO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine is a structurally complex compound featuring three key motifs:

2-Chloro-4-boronate-substituted phenyl group: The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Chlorine substituent: The electron-withdrawing chlorine at the phenyl 2-position may influence electronic properties and reactivity .

Properties

Molecular Formula

C20H29BClNO4

Molecular Weight

393.7 g/mol

IUPAC Name

N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C20H29BClNO4/c1-18(2)19(3,4)27-21(26-18)14-5-6-17(16(22)13-14)23-15-7-9-20(10-8-15)24-11-12-25-20/h5-6,13,15,23H,7-12H2,1-4H3

InChI Key

ONEFPWRQPJYXIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CCC4(CC3)OCCO4)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The core synthetic route involves the palladium-catalyzed borylation of an aryl halide precursor bearing the 1,4-dioxaspiro[4.5]decan-8-amine substituent. The general approach is:

  • Starting materials: Aryl halide with 2-chloro and amine substituents on the phenyl ring.
  • Boron source: Bis(pinacolato)diboron or related boronate esters.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Base: Cesium fluoride, sodium carbonate, or potassium phosphate.
  • Solvent: Mixtures of 1,4-dioxane, methanol, water, or toluene.
  • Conditions: Heating under inert atmosphere (argon or nitrogen), often at 80–130 °C, sometimes assisted by microwave irradiation for enhanced reaction rates.

This method efficiently installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring, preserving the amine and chloro substituents intact.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 Aryl halide (2-chloro-4-bromoaniline derivative), bis(pinacolato)diboron, Pd(PPh3)4 (5 mol%), CsF or Na2CO3 Reaction mixture in 1,4-dioxane/methanol or water/toluene, degassed, heated at 80–130 °C for 0.25–24 h under inert atmosphere or microwave irradiation Yields typically range from 80% to 90% depending on conditions; microwave heating reduces reaction time significantly
2 Workup: Dilution with water, extraction with dichloromethane or ethyl acetate, drying over Na2SO4 or MgSO4 Organic layers combined, concentrated under reduced pressure Purification by silica gel chromatography (EtOAc/hexanes or DCM)
3 Characterization: 1H NMR, ESI-MS, TLC Confirms structure and purity Purity >98% achievable with optimized protocols

Detailed Reaction Conditions and Findings

Catalyst and Base Effects

  • Catalyst: Pd(PPh3)4 is the most commonly used catalyst, providing high activity and selectivity.
  • Base: Cesium fluoride is effective in methanol/1,2-dimethoxyethane mixtures, while sodium carbonate or potassium phosphate are preferred in aqueous-organic biphasic systems.
  • Solvent: 1,4-dioxane with water is a standard solvent system, facilitating solubility and reaction kinetics.

Temperature and Time

  • Microwave-assisted reactions at 130 °C can complete in 15 minutes with good selectivity.
  • Conventional heating at 80–100 °C requires 10–24 hours for full conversion.

Purification and Yield

  • Silica gel chromatography using ethyl acetate/hexanes or dichloromethane as eluents yields the pure product.
  • Yields reported are generally high (80–90%), with purity exceeding 98% after purification.

Summary Table of Preparation Methods

Parameter Method A (Microwave) Method B (Conventional Heating) Method C (Aqueous Biphasic)
Catalyst Pd(PPh3)4 (5 mol%) Pd(PPh3)4 (5 mol%) Pd(PPh3)4 or Pd(dppf)Cl2
Base CsF Na2CO3 K3PO4 or Cs2CO3
Solvent Methanol + 1,2-dimethoxyethane 1,4-Dioxane + water Toluene + water or DME + water
Temperature 130 °C (microwave) 80–100 °C (oil bath) 80 °C (reflux)
Time 15 min 10–24 h Overnight (12–24 h)
Yield ~85–90% ~80–90% ~80%
Purification Silica gel chromatography Silica gel chromatography Silica gel chromatography
Notes Rapid, energy-efficient Longer reaction time Suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while substitution of the chlorine atom with an amine results in the formation of an amine derivative.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine exhibits potential bioactivity in antimicrobial and anticancer applications. Research indicates that this compound can interact with biological targets effectively due to its unique structure:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Properties : In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Molecular Recognition and Sensing

The boronate ester group in the compound allows for reversible covalent bonding with diols, making it useful in molecular recognition applications. This property can be exploited in biosensors for detecting specific biomolecules or environmental pollutants.

Materials Science

Due to its unique structural features and chemical reactivity, this compound can be utilized in the development of novel materials with tailored properties for electronics or photonics.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and sensing applications. Additionally, the chlorine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of substituents, synthetic routes, and functional utility.

Structural Analogues of the 1,4-Dioxaspiro[4.5]decan-8-amine Core
Compound Name Substituents Boronate Presence Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Chloro-4-(dioxaborolan-2-yl)phenyl Yes ~377.6 (calculated) Combines boronate coupling capability with spirocyclic stability.
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine N,N-dimethyl, phenyl No 262.35 (free base) Tertiary amine enhances lipophilicity; no boronate limits cross-coupling utility.
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-amine Phenyl No 217.25 (azide precursor) Primary amine allows further functionalization via reductive amination.
N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine 2-Methoxyethyl No 215.29 Polar methoxy group improves solubility; lacks boronate reactivity.
4-Bromo-6-nitro-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine Quinoline (bromo, nitro) No - Electron-deficient quinoline core may enable nucleophilic substitutions.

Key Observations :

  • The target compound’s boronate group distinguishes it from most analogs, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Substituents on the amine (e.g., dimethyl, methoxyethyl) modulate physicochemical properties like solubility and logP .
Boronate-Containing Analogues
Compound Name Boronate Position Core Structure Molecular Weight (g/mol) Utility Reference
Target Compound 4-Position of phenyl Spirocyclic amine ~377.6 Suzuki coupling at boronate; chloro directs regioselectivity.
2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Spirocarbonylidene Spirocyclic boronate 280.17 Boronate directly integrated into spiro system; potential for unique reactivity.
N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethanamine Pyridinyloxy Linear amine - Pyridine-boronate hybrid for heterocyclic coupling.

Key Observations :

  • The target’s boronate is appended to a phenyl ring, unlike spiro-integrated boronates in –20, which may alter steric accessibility in coupling reactions.
  • Pyridine-based boronates () offer orthogonal reactivity for constructing nitrogen-containing heterocycles.
Boronate Introduction
  • Suzuki-Miyaura Coupling : The target’s boronate group suggests compatibility with palladium-catalyzed cross-coupling, as demonstrated in for biaryl synthesis .
  • Alternative Routes : Boronates in –20 are synthesized via spirocyclic ketone functionalization, differing from the target’s arylboronate synthesis .

Biological Activity

N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The compound's structure is characterized by a spirocyclic framework and a boron-containing moiety. The molecular formula is C18H24BClN2O5C_{18}H_{24}BClN_{2}O_{5}, with a molecular weight of approximately 424.7 g/mol. The presence of the dioxaborolane group suggests potential reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness often correlates with the lipophilicity of the compounds .
CompoundMIC (µg/mL)Activity Type
Compound A32Bacterial
Compound B16Fungal
N-(2-chloro...)TBDTBD

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes relevant to various disease pathways:

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported an IC50 of 46.42 µM for BChE inhibition by a structurally related compound .

Case Studies

A few case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of derivatives containing the dioxaborolane moiety against several pathogens. Results indicated that modifications to the boron structure significantly enhanced activity against resistant strains of bacteria .
  • Enzyme Inhibition Research : Another research focused on the structure-activity relationship (SAR) of dioxaborolane derivatives showed that specific substitutions could lead to increased potency against cholinesterases, suggesting potential for treating neurodegenerative diseases .

The proposed mechanisms through which N-(2-chloro...) exerts its biological effects include:

  • Interaction with Enzymatic Sites : The boron atom in the dioxaborolane group may facilitate interactions with nucleophilic sites in enzymes.
  • Membrane Disruption : Antimicrobial activity is hypothesized to occur through disruption of microbial membranes due to the hydrophobic nature imparted by the tetramethyl groups.

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